molecular formula C13H18BrNO3 B3165959 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide CAS No. 904876-12-6

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide

Cat. No.: B3165959
CAS No.: 904876-12-6
M. Wt: 316.19 g/mol
InChI Key: MYYLCKRYCRIZGW-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the isopropyl and methoxy-ethoxy groups. The reaction conditions may include:

    Bromination: Using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: Introducing the isopropyl group through an alkylation reaction using isopropyl halide and a base.

    Etherification: Forming the methoxy-ethoxy group via an etherification reaction using 2-methoxyethanol and a suitable activating agent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: De-brominated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Use in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-isopropyl-2-methoxybenzamide: Lacks the ethoxy group, potentially altering its chemical properties and reactivity.

    5-Bromo-N-isopropyl-2-ethoxybenzamide: Lacks the methoxy group, which may affect its solubility and biological activity.

    5-Bromo-N-isopropylbenzamide: Lacks both the methoxy and ethoxy groups, making it a simpler structure with different chemical behavior.

Uniqueness

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide is unique due to the presence of both methoxy and ethoxy groups, which may confer specific chemical and biological properties, such as increased solubility or enhanced binding affinity to certain molecular targets.

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-9(2)15-13(16)11-8-10(14)4-5-12(11)18-7-6-17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLCKRYCRIZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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